2,2,2-trichloroacetic acid

説明

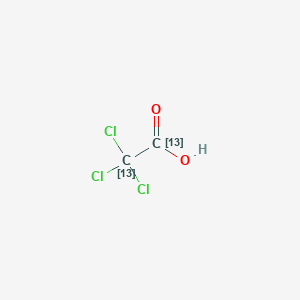

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,2-trichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Industrial-Scale Synthetic Routes

Chlorination of Acetic Acid and Chloroacetic Acid for Bulk Production

The primary industrial method for producing 2,2,2-trichloroacetic acid (TCA) is through the exhaustive chlorination of acetic acid or chloroacetic acid. nih.govatamanchemicals.comiarc.fr This process is typically conducted at elevated temperatures, generally in the range of 140–160 °C. nih.goviarc.frresearchgate.net The reaction involves the substitution of the three hydrogen atoms on the methyl group of acetic acid with chlorine atoms. wikipedia.orgshreevissnuscientific.in The chlorination can also be performed on mother liquors from chloroacetic acid production, which contain a mixture of mono- and dichloroacetic acids. atamanchemicals.comgoogle.com

This direct chlorination process is a well-established and cost-effective method for large-scale TCA manufacturing. nih.gov

Role of Catalysts and Accelerators in Production Efficiency (e.g., Calcium Hypochlorite (B82951), Metal Compounds)

To enhance the rate and efficiency of the chlorination reaction, various catalysts and accelerators are often employed. Calcium hypochlorite can be added as a chlorination accelerator. nih.goviarc.frresearchgate.net Metal compounds, such as iron and copper compounds, have also been utilized as catalysts in this process. nih.govresearchgate.netchemcess.com Red phosphorus is another catalyst that can be used, which facilitates the reaction through the Hell–Volhard–Zelinsky halogenation mechanism. atamanchemicals.comwikipedia.orgshreevissnuscientific.in

There are, however, differing views on the necessity and desirability of heavy metal salt catalysts. atamanchemicals.comchemicalbook.com While they can increase reaction speed, their removal from the final product can be problematic, sometimes requiring precipitation with sulfuric or phosphoric acid. chemcess.comchemicalbook.com Alternative approaches have been explored, including the use of 2% phosphoric acid or combining catalysts with UV light to drive the reaction. chemcess.comchemicalbook.com Catalyst-free methods have also been developed. chemcess.com A Chinese patent describes a method using photoinitiation for the chlorination of acetic acid, which is reported to be clean, easy to control, and results in a high yield of trichloroacetic acid. google.com

Table 1: Catalysts and Accelerators in Industrial TCA Synthesis

| Catalyst/Accelerator | Function | Reference |

|---|---|---|

| Calcium Hypochlorite | Chlorination Accelerator | nih.goviarc.frresearchgate.net |

| Iron Compounds | Catalyst | nih.govresearchgate.netchemcess.com |

| Copper Compounds | Catalyst | nih.govresearchgate.netchemcess.com |

| Red Phosphorus | Catalyst (Hell-Volhard-Zelinsky) | atamanchemicals.comwikipedia.orgshreevissnuscientific.in |

| Phosphoric Acid | Catalyst | chemcess.comchemicalbook.com |

| UV Light | Initiation of Reaction | chemcess.comchemicalbook.comgoogle.com |

Purification Techniques in Large-Scale Manufacturing

Following the synthesis, the crude trichloroacetic acid, which is typically around 95% pure, requires purification. chemicalbook.com The most common method for isolating and purifying TCA is crystallization from the melt. nih.govresearchgate.netchemicalbook.com This process involves cooling the crude product to induce crystallization, followed by the separation of the solid TCA from the remaining liquid mother liquor, which contains most of the impurities. chemicalbook.com The purity can be further enhanced by techniques such as centrifugation or recrystallization. chemicalbook.com

Other purification methods include fractional crystallization from a solvent like dry benzene, chloroform (B151607), or cyclohexane, and subsequent drying over a desiccant such as concentrated sulfuric acid, phosphorus pentoxide (P₂O₅), or magnesium perchlorate. atamanchemicals.com Fractional distillation under reduced pressure from magnesium sulfate (B86663) is another technique employed for purification. atamanchemicals.com For TCA produced via the oxidation of chloral-containing mixtures, a specific purification process involves diluting the acid, distilling off low-boiling fractions, and then crystallizing the TCA. google.com

Laboratory-Scale and Specialized Synthetic Approaches

Oxidation Pathways from Trichloroacetaldehyde

An alternative synthetic route to this compound involves the oxidation of trichloroacetaldehyde, also known as chloral (B1216628). atamanchemicals.comwikipedia.orgshreevissnuscientific.in This method can be carried out using various oxidizing agents. One historical and industrial approach has been the use of concentrated or fuming nitric acid. google.com However, this method is expensive and requires specialized equipment to handle the corrosive nature of the acid and the toxic nitrogen dioxide fumes produced. google.com

A more efficient and economical laboratory-scale method involves the oxidation of trichloroacetaldehyde with a chlorate (B79027), such as sodium chlorate or potassium chlorate, in the presence of an acid. google.com This reaction can be initiated by heating. google.com For instance, the oxidation of chloral hydrate (B1144303) with sodium chlorate in the presence of sulfuric acid and a vanadium catalyst can produce trichloroacetic acid. google.com Additionally, the biological transformation of trichloroacetaldehyde to trichloroacetic acid by certain microorganisms has been observed. nih.gov

Hell–Volhard–Zelinsky Halogenation as a Synthetic Pathway

The Hell–Volhard–Zelinsky (HVZ) halogenation reaction provides a specific pathway for the synthesis of α-halogenated carboxylic acids, including this compound. atamanchemicals.comwikipedia.orgalfa-chemistry.com This reaction involves treating a carboxylic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃). alfa-chemistry.comwikipedia.org

The reaction proceeds through the formation of an acyl halide, which then enolizes. alfa-chemistry.comwikipedia.org The enol form subsequently reacts with the halogen to introduce a halogen atom at the α-carbon. alfa-chemistry.comwikipedia.org For the synthesis of trichloroacetic acid from acetic acid, this process is repeated until all three alpha-hydrogens are substituted by chlorine atoms. wikipedia.orgshreevissnuscientific.in The reaction conditions for HVZ are typically stringent, often requiring high temperatures (above 373 K) and extended reaction times. alfa-chemistry.com

Table 2: Laboratory-Scale Synthetic Pathways for this compound

| Synthetic Pathway | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Oxidation | Trichloroacetaldehyde (Chloral) | Nitric acid, Chlorates (e.g., NaClO₃, KClO₃) with acid, Heat | atamanchemicals.comgoogle.com |

| Hell–Volhard–Zelinsky Halogenation | Acetic Acid | Chlorine (Cl₂), Phosphorus (P) or Phosphorus Trichloride (PCl₃) | atamanchemicals.comwikipedia.orgalfa-chemistry.com |

Derivatization and Synthesis of this compound Analogues

Derivatives and analogues of this compound are pivotal intermediates in organic synthesis. Methodologies for their synthesis often involve the strategic introduction of the trichloromethyl group (—CCl₃) or the transformation of the carboxylic acid moiety. These approaches lead to valuable building blocks such as chlorocarboxylic acids and trichloromethylcarbinols, which serve as precursors to a wide range of complex molecules.

This compound can be utilized in reactions with monoolefins (alkenes) to generate chlorocarboxylic acids. atamanchemicals.comsdlookchem.com This process allows for the extension of a carbon chain while incorporating both a chloro- and a carboxylic acid functional group. The general structure of the resulting product can be represented as CCl₃(CH₂CH₂)nCOOH. atamanchemicals.comsdlookchem.com This reaction provides a pathway to functionalized carboxylic acids, expanding the synthetic utility of trichloroacetic acid beyond its more common applications.

2,2,2-Trichloromethylcarbinols are significant synthetic intermediates, notably for their conversion into α-substituted carboxylic acids through the Jocic reaction. acs.org A primary method for their synthesis involves the addition of a trichloromethyl anion to an aldehyde.

A well-established protocol reported by Corey et al. utilizes a 1:1 mixture of this compound (TCA) and its salt, sodium trichloroacetate (B1195264) (NaTCA), in a polar aprotic solvent like dimethylformamide (DMF). acs.orgacs.org This reaction proceeds readily at room temperature. The proposed mechanism involves the decarboxylation of NaTCA to generate the trichloromethyl carbanion (CCl₃⁻), which then acts as the nucleophile, attacking the aldehyde. acs.orgacs.org The presence of TCA buffers the reaction medium, preventing side reactions such as the Cannizzaro reaction, which can occur in the presence of the basic trichloromethyl anion, especially with electron-deficient aldehydes. acs.orgacs.org

Recent advancements have refined this process, offering new protocols that enhance efficiency and substrate scope. acs.orgnih.gov For electron-rich aromatic and aliphatic aldehydes, NaTCA in dimethyl sulfoxide (B87167) (DMSO) is sufficient to produce the desired 2,2,2-trichlorocarbinols. acs.org However, for electron-deficient aldehydes, which are more susceptible to the Cannizzaro reaction, the addition of malonic acid as a proton source is effective. acs.orgnih.govorganic-chemistry.org This modification avoids the need for TCA and reduces the formation of chloroform as a byproduct. organic-chemistry.org

Furthermore, this decarboxylative trichloromethylation has been adapted for continuous flow synthesis. nih.govorganic-chemistry.orgresearchgate.net This approach, which may involve dissolving NaTCA in a solvent like tetrahydrofuran (B95107) (THF) and the aldehyde/malonic acid mixture in DMSO, allows for safer and more efficient scale-up of the reaction. nih.govorganic-chemistry.org

Table 1: Synthesis of 2,2,2-Trichloromethylcarbinols from Various Aldehydes

| Aldehyde | Reagents/Solvent | Yield (%) | Citation |

| Anisaldehyde | TCA, NaTCA / DMF | 79% | acs.org |

| 4-Formylbenzoic acid | NaTCA / DMSO | 79% | acs.org |

| Pentafluorobenzaldehyde | NaTCA, Malonic Acid / DMSO | 72% | acs.org |

| 4-Chlorobenzaldehyde | NaTCA, Malonic Acid / DMSO | 93% (Flow) | organic-chemistry.org |

| 4-(Trifluoromethyl)benzaldehyde | NaTCA, Malonic Acid / DMSO | 85% (Flow) | organic-chemistry.org |

A novel approach to synthesizing 1-(hetero)aryl-2,2,2-trichloroethanols, which are valuable precursors for bioactive compounds, employs a palladium-catalyzed cross-coupling reaction. nih.govrsc.org This method circumvents the use of traditional trichloromethyl anion sources like chloroform or trichloroacetic acid. nih.govrsc.orgresearchgate.net

The reaction involves the (hetero)aryl addition to chloral hydrate using (hetero)arylboroxines as the aryl source. nih.govrsc.org The transformation is catalyzed by a specific N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex (CYP), notably a catalyst coordinated with a bulky and flexible 2,6-di(pentan-3-yl)aniline (B1610436) (IPent)-based NHC (PhS-IPent-CYP). nih.govrsc.orgresearchgate.net This catalytic system demonstrates good activity, promoting the reaction to give yields ranging from 24% to 97%. nih.govrsc.orgresearchgate.net

The proposed mechanism suggests that the arylboroxine serves a dual role: it acts as the source of the aryl group and as a dehydrating agent for the chloral hydrate. researchgate.net The catalytic cycle involves the formation of an arylpalladium intermediate via transmetallation, which then undergoes insertion with chloral to form an alkoxypalladium species. rsc.org A final transmetallation releases the 1-(hetero)aryl-2,2,2-trichloroethanol product and regenerates the active catalyst. rsc.org

Table 2: Palladium-Catalyzed Synthesis of 1-(Hetero)aryl-2,2,2-Trichloroethanols

| Arylboroxine | Catalyst | Yield (%) | Citation |

| Phenylboroxine | PhS-IPent-CYP | 97% | nih.govresearchgate.net |

| 4-Methylphenylboroxine | PhS-IPent-CYP | 93% | nih.govresearchgate.net |

| 4-Methoxyphenylboroxine | PhS-IPent-CYP | 88% | nih.govresearchgate.net |

| 4-Fluorophenylboroxine | PhS-IPent-CYP | 81% | nih.govresearchgate.net |

| 2-Thienylboroxine | PhS-IPent-CYP | 54% | nih.govresearchgate.net |

Reaction Mechanisms and Chemical Reactivity Studies

Mechanisms of Protein Precipitation Induced by 2,2,2-Trichloroacetic Acid

This compound (TCA) is a widely utilized reagent for the precipitation of proteins from aqueous solutions, a critical step in many proteomic analyses. ablesci.com The underlying mechanisms of this process are multifaceted, involving significant alterations to protein structure and stability.

Molecular Basis for Protein Conformation Changes and Unfolding

The interaction of this compound with proteins induces significant conformational changes, leading to their unfolding and subsequent precipitation. One proposed mechanism suggests that TCA disrupts the structured regions of water, known as hydration shells, that form around the hydrophobic patches on a protein's surface. rsc.org By sequestering these water molecules, TCA effectively enhances the hydrophobic effect, promoting the aggregation of protein molecules. rsc.org

Furthermore, the anionic nature of the trichloroacetate (B1195264) ion can interfere with the electrostatic interactions that are crucial for maintaining the native tertiary structure of a protein. rsc.org This disruption contributes to the partial unfolding of the protein, which in turn exposes its normally buried hydrophobic interior to the solvent. ablesci.comrsc.org This increased surface hydrophobicity is a key factor driving the aggregation and precipitation process. It is important to note that while the acidic nature of TCA contributes to the rate of precipitation, the sodium salt of TCA can also induce precipitation in neutral solutions, indicating that the trichloroacetate moiety itself plays a critical role. core.ac.uk

Studies have shown that TCA is less effective at precipitating proteins that are already in a disordered or unfolded state. nih.gov This observation supports the model that TCA-induced precipitation is dependent on the transition from a structured native state to a partially unfolded, aggregation-prone state. nih.gov

Characterization of Partially Structured Protein Intermediates (e.g., Molten Globule-like States)

During the TCA-induced unfolding process, proteins often transition through partially structured intermediate states before aggregating and precipitating. rsc.orgnrcresearchpress.com These intermediates are frequently characterized as "molten globule-like" states. nih.govrsc.org A molten globule is a compact, partially folded state of a protein that possesses a significant amount of secondary structure, similar to the native state, but lacks the well-defined tertiary structure and tight side-chain packing. rsc.org

Experimental evidence from techniques such as circular dichroism, 1-anilino-8-naphthalene sulfonate (ANS) binding, and size-exclusion chromatography has demonstrated the accumulation of these molten globule-like intermediates in the presence of TCA. nih.govresearchgate.net For instance, studies on acidic fibroblast growth factor (aFGF) have shown that a stable, partially structured intermediate accumulates maximally at a 5% (w/v) concentration of trichloroacetate. nih.govrsc.org Similarly, cardiotoxin (B1139618) III from cobra venom has been shown to exist in a partially structured "A state" in the presence of 3% (w/v) TCA. researchgate.netresearchgate.net

These molten globule-like states are often described as "sticky" due to the exposure of hydrophobic surfaces that were previously buried within the protein's core. nrcresearchpress.comresearchgate.net This stickiness promotes intermolecular associations, leading to the formation of protein aggregates and ultimately, precipitation. nrcresearchpress.com The precipitation is often a reversible association of these partially structured intermediates. nih.govrsc.org

Influence of Molecular Structure (Chloro Groups) on Precipitation Efficacy

The efficacy of this compound as a protein precipitant is strongly linked to the presence of the three chloro groups in its molecular structure. researchgate.netresearchgate.net Comparative studies with other halogenated derivatives of acetic acid have clearly demonstrated the importance of the trichloro moiety. nih.gov

| Compound | Protein Precipitation Efficacy |

| Acetic acid | Insignificant |

| Chloroacetic acid | Insignificant |

| Dichloroacetic acid | Approximately half as efficient as trichloroacetic acid |

| This compound | Highly efficient |

As the table above illustrates, acetic acid and monochloroacetic acid show negligible protein precipitation capabilities. Dichloroacetic acid is moderately effective, while this compound is the most potent precipitant among these compounds. nih.gov This trend strongly suggests that the number of chlorine atoms directly correlates with the compound's ability to induce protein precipitation. The electron-withdrawing nature of the chlorine atoms increases the acidity of the carboxylic acid and also likely influences the interactions of the trichloroacetate anion with the protein and surrounding water molecules.

Optimization of Precipitation Protocols for Proteomic Analysis

The precipitation of proteins with this compound is a cornerstone of sample preparation in proteomics. nih.gov Optimizing this protocol is crucial for achieving high-quality protein samples for downstream analyses like two-dimensional gel electrophoresis (2-DE). d-nb.infoacs.orgnih.gov Several factors can be adjusted to enhance the efficiency and effectiveness of TCA precipitation.

One key parameter is the final concentration of TCA. Response surface methodology has been used to identify the optimal TCA concentration for precipitating both low and high abundance proteins, with 4% w/v being identified as an effective concentration for a range of protein solutions.

For complex samples, such as those derived from tissues with high lipid and nucleic acid content, a combination of TCA and acetone (B3395972) is often employed. d-nb.infoacs.orgnih.gov A common challenge with this method is the formation of hard protein precipitates that are difficult to resuspend and can trap contaminants. d-nb.infonih.gov To address this, modifications to the standard protocol have been developed. These include grinding the protein pellet in chilled acetone with a glass tissue grinder to create an emulsion and washing the pellet with 90% acetone. d-nb.infonih.gov These steps facilitate the removal of non-protein contaminants and improve protein resolubilization. d-nb.infonih.gov

The duration of the sample drying step after precipitation and washing can also impact the quality of the results. Air-drying for 30 minutes has been shown to reduce horizontal streaking and smearing on 2-DE gels compared to a shorter 10-minute drying time, without causing significant protein loss. d-nb.infoacs.org

Decarboxylation Reaction Mechanisms and Kinetics

This compound can undergo decarboxylation, a reaction that is highly dependent on the surrounding chemical environment.

Protonation and Decarboxylation Pathways in Dissipative Systems

In the context of dissipative systems, which are out-of-equilibrium chemical systems, this compound can act as a chemical fuel. These systems often rely on an acid-base reaction to drive a temporary change in the system's state.

The process typically begins with the protonation of a basic species within the system by TCA. This shifts the system from its resting state to a transient, protonated, out-of-equilibrium state. The conjugate base of TCA, the trichloroacetate anion, is then formed.

The trichloroacetate anion subsequently undergoes decarboxylation, producing carbon dioxide and a trichloromethyl anion. rsc.org This carbanion is a strong base and can deprotonate the previously protonated species, causing the system to revert to its initial resting state. The rate of this decarboxylation, and thus the lifetime of the out-of-equilibrium state, can be modulated by factors such as the nature of the solvent and the presence of a catalytic base.

In certain non-aqueous solvents like acetonitrile (B52724), a self-decarboxylation of this compound can occur through a redox-catalyzed mechanism. researchgate.netd-nb.info This process involves the formation of a hydrogen-bonded complex between TCA and the trichloroacetate ion. d-nb.info Within this complex, an intramolecular one-electron exchange takes place, leading to the formation of an unstable acyloxy radical that rapidly decomposes into carbon dioxide and a trichloromethyl radical. d-nb.info The electron is transferred to the acidic proton of another TCA molecule, which is reduced, perpetuating a loop mechanism where TCA is slowly consumed. researchgate.netd-nb.info The kinetics of TCA decarboxylation are significantly influenced by the solvent, with the reaction being much faster in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to protic solvents like water. nih.govacs.org In aqueous solutions, a protonation step involving the solvent has been observed, indicating a chemical participation of water in the reaction pathway. nih.gov

Catalytic Activities and Reaction Mechanisms in Organic Synthesis

The strong acidity of this compound (pKa ≈ 0.7) makes it an effective Brønsted acid catalyst in various organic reactions. glenresearch.comadventchembio.com It is frequently employed to catalyze esterification and hydrolysis reactions. The catalytic mechanism involves the protonation of the carbonyl oxygen by TCA, which enhances the electrophilicity of the carbonyl carbon, thus facilitating nucleophilic attack. adventchembio.com

Furthermore, TCA is utilized for the selective cleavage of acid-labile protecting groups, such as tert-butyl (t-Bu) esters and ethers, a common requirement in multi-step organic synthesis. adventchembio.com In the synthesis of 2,2,2-trichloromethylcarbinols from aldehydes, TCA serves as a crucial proton source. By buffering the reaction medium, it prevents the trichloromethyl carbanion intermediate from being protonated to form chloroform (B151607) and suppresses undesirable side reactions like the Cannizzaro reaction, particularly with electron-deficient aldehydes. acs.org

Recent advancements have established a visible-light-driven, copper-catalyzed method for the dehalogenation of this compound. acs.orgnih.govacs.org This process can selectively convert TCA into monochloroacetic acid, using the environmentally benign ascorbic acid as a hydrogen atom source and a water/ethanol solvent system. acs.orgnih.govacs.orgmarquette.edu

Mechanistic investigations have revealed that the copper catalyst plays multiple, complex roles throughout the reaction. nih.govacs.org The proposed mechanism involves three key steps where copper is integral:

Photoexcitation: The copper complex absorbs visible light, leading to an excited state. nih.govacs.org

Thermal Activation: A thermally driven cleavage of the first carbon-chlorine bond occurs, which can proceed even in the absence of light, leading to the formation of dichloroacetic acid (DCA). nih.gov

Excited-State Chlorine Transfer: The photoexcited copper species facilitates the activation and cleavage of the subsequent C-Cl bonds. nih.govacs.org

The reaction's efficiency is influenced by the choice of ligands, with bipyridine ligands, particularly 4,4′-di-tert-butyl-2,2′-bipyridine (tBu₂bpy), proving to be highly effective. nih.gov This catalytic system highlights an inner-sphere pathway where the transition metal is dually involved in both photoexcitation and substrate activation. acs.orgnih.gov

| Component | Role in the Catalytic Cycle | Reference |

|---|---|---|

| Copper Catalyst (with bipyridine ligand) | Absorbs visible light (photoexcitation), activates C-Cl bonds, and facilitates chlorine atom transfer. | acs.orgnih.govacs.org |

| Visible Light | Provides the energy for photoexcitation of the copper complex. | nih.govacs.org |

| Ascorbic Acid | Acts as the stoichiometric reductant and hydrogen atom source. | acs.orgnih.govmarquette.edu |

| Water/Ethanol | Serves as an environmentally friendly solvent system. | nih.govacs.org |

In the solid-phase synthesis of oligonucleotides, this compound plays a critical role as a detritylation agent. wikipedia.org The synthesis cycle requires the removal of the acid-labile 5'-O-dimethoxytrityl (DMT) protecting group from the terminal nucleoside to allow for the coupling of the next nucleotide. atdbio.combiosearchtech.com

The mechanism is an acid-catalyzed cleavage performed by treating the support-bound oligonucleotide with a solution of TCA, typically in dichloromethane. atdbio.comresearchgate.net This reaction is rapid and quantitative, proceeding via the formation of a stable DMT carbocation. atdbio.com This carbocation imparts a distinct orange color, the intensity of which is measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time. atdbio.com

Despite its effectiveness, the strong acidity of TCA presents a significant drawback: the potential for depurination. glenresearch.combiosearchtech.com TCA is acidic enough to protonate the N7 position of purine (B94841) bases (adenine and guanine), which can weaken the N-glycosidic bond and lead to its cleavage. glenresearch.comoup.com This creates an abasic site, which can result in chain cleavage during subsequent basic deprotection steps, reducing the yield of the full-length oligonucleotide. glenresearch.com To mitigate this side reaction, a weaker acid, dichloroacetic acid (DCA), is often used as an alternative, though it results in a slower detritylation rate. glenresearch.combiosearchtech.comoup.com

| Parameter | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) | Reference |

|---|---|---|---|

| pKa | ~0.7 | ~1.5 | glenresearch.comoup.com |

| Detritylation Rate | Fast | Slower | glenresearch.combiosearchtech.com |

| Risk of Depurination | Higher | Lower | glenresearch.combiosearchtech.comoup.com |

| Typical Use | Standard synthesis, shorter oligonucleotides. | Long oligonucleotides, sequences prone to depurination. | biosearchtech.com |

Mechanisms of Biochemical Interactions (e.g., DNA, RNA Precipitation)

This compound is a standard reagent in biochemistry and molecular biology for the precipitation of macromolecules, including proteins, DNA, and RNA. wikipedia.orgopenaccesspub.org The underlying mechanism of precipitation is based on the acid's ability to cause denaturation. openaccesspub.org

As a strong acid, TCA disrupts the non-covalent forces that maintain the complex three-dimensional structures of these macromolecules, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. adventchembio.comopenaccesspub.org This loss of structure, or denaturation, unfolds the molecules and exposes their internal hydrophobic regions to the aqueous solvent. openaccesspub.org These exposed hydrophobic surfaces then interact with TCA molecules and with each other, leading to aggregation and the formation of large, insoluble complexes that precipitate out of the solution. openaccesspub.org The precipitate can then be easily collected by centrifugation. This technique is widely used to concentrate dilute samples of proteins or nucleic acids, to remove interfering substances like salts before downstream analysis, and to separate long-chain nucleic acid polymers (>20 nucleotides) from unincorporated nucleotides in labeling reactions. openaccesspub.orgthermofisher.com

Mechanistic Studies of Hepatocarcinogenesis and Cellular Effects

This compound, a major metabolite of the industrial solvent trichloroethylene (B50587) (TCE), has been studied for its role in liver tumor induction, particularly in mice. nih.gov Several mechanisms have been proposed to explain its hepatocarcinogenic effects.

One prominent mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.govnih.gov TCA is a potent PPARα agonist, and its activation in rodents leads to peroxisome proliferation, altered cell growth, and eventually, tumor formation. nih.govnih.gov However, the relevance of this pathway to humans is debated, as human liver cells express significantly lower levels of PPARα. nih.gov

Another proposed mechanism suggests that TCA acts as a tumor promoter rather than a complete carcinogen. nih.gov This is supported by findings that the spectrum of H-ras gene mutations in TCA-induced liver tumors is similar to that of spontaneous tumors in mice, but different from tumors induced by TCE or its other major metabolite, dichloroacetic acid (DCA). nih.govglejak.pl

TCA has also been shown to induce cellular effects linked to carcinogenesis, including oxidative stress. nih.gov Studies have demonstrated that TCA can increase the production of superoxide (B77818) anions, leading to lipid peroxidation and oxidative DNA damage. nih.gov Furthermore, in rat models, TCA exposure has been associated with increased expression of proteins involved in inflammation, angiogenesis, and cell survival (e.g., TNF-α, VEGF, COX-2, MDM2) and a decrease in markers of apoptosis like caspase-3. researchgate.net The genotoxicity of TCA is a subject of conflicting reports, with some studies observing DNA single-strand breaks and chromosomal aberrations, while others have found no such evidence in mouse liver DNA. nih.govnih.govoup.com

| Proposed Mechanism/Cellular Effect | Description | Reference |

|---|---|---|

| PPARα Agonism | TCA activates PPARα, leading to peroxisome proliferation and altered cell signaling, a key mechanism in rodent liver tumor formation. | nih.govnih.gov |

| Tumor Promotion | TCA may promote the growth of spontaneously initiated tumor cells. H-ras mutation patterns in TCA-induced tumors resemble those in spontaneous tumors. | nih.govglejak.pl |

| Oxidative Stress | Induces production of reactive oxygen species, causing lipid peroxidation and oxidative DNA damage. | nih.gov |

| Alteration of Cell Signaling Pathways | Increases expression of proteins related to inflammation (TNF-α, COX-2), angiogenesis (VEGF), and cell survival (MDM2), while decreasing apoptosis (caspase-3). | researchgate.net |

Environmental Chemistry and Biogeochemical Cycling

Environmental Occurrence and Distribution

2,2,2-trichloroacetic acid (TCA) is recognized as a secondary atmospheric pollutant, primarily formed through the photooxidation of various C2-chlorocarbons in the troposphere. The atmospheric degradation of widely used industrial solvents such as tetrachloroethylene (B127269) and 1,1,1-trichloroethane (B11378) are significant anthropogenic sources of TCA. nih.gov Global flux estimates suggest that tetrachloroethene contributes approximately 13,600 tonnes per year to atmospheric TCA, while 1,1,1-trichloroethane contributes around 4,300 tonnes annually. nih.gov

The formation of TCA from these precursors involves complex photochemical reactions. Once formed in the atmosphere, TCA, being highly water-soluble, is efficiently removed from the air via wet deposition, including rain, snow, and fog. nih.gov This leads to its widespread distribution in various environmental compartments across the globe. Consequently, TCA is ubiquitously detected in rainwater and snow, with concentrations showing high variability that is not consistently linked to specific locations or dates. nih.gov For instance, measurements have shown TCA concentrations of 0.9 µg/L in rainwater in Germany. nih.gov

Trichloroacetic acid is frequently detected in a variety of aquatic environments, including surface water, groundwater, and drinking water. A significant source of TCA in treated water is its formation as a disinfection byproduct (DBP) during the chlorination of water containing natural organic matter. nih.gov The reaction of chlorine with humic substances in raw water leads to the formation of various halogenated acetic acids, including TCA. nih.gov

Concentrations of TCA in aquatic systems can vary widely depending on the source and level of contamination or water treatment processes. For example, in the United States, the mean concentration of TCA in surface water distribution systems has been reported as 16 µg/L, with a range of <1.0 to 174 µg/L. who.int In groundwater systems, the mean concentration is lower, at 5.3 µg/L, with a range of <1.0 to 80 µg/L. who.int Studies in other countries have reported varying levels; for instance, chlorinated drinking water in Japan was found to contain 7.5 µg/L of TCA, while in Germany, groundwater contained 0.05 µg/L. who.int Industrial discharges can also contribute to elevated levels in surface waters, with concentrations ranging from < 3 to 558 µg/L observed downstream from a paper mill. nih.gov Due to its potential health effects, regulatory bodies have established guidelines for TCA in drinking water; for example, the World Health Organization has set a provisional guideline of 100 µg/L. nih.gov

Select a water source to see typical concentrations of this compound.

| Location/Study | Concentration (µg/L) |

|---|

Trichloroacetic acid is found ubiquitously in soils, with concentrations being highly variable. nih.gov Its presence in the terrestrial environment is a result of atmospheric deposition and, in some areas, historical use as a herbicide. Soil properties play a crucial role in the persistence of TCA; for example, its stability is influenced by soil humidity, temperature, and organic matter content. nih.gov There are indications that soils under coniferous forests may contain higher amounts of TCA. nih.gov

Plants can readily take up TCA from the soil through their root systems. nih.gov The uptake from the soil has been shown to be rapid. nih.gov Once absorbed, TCA is translocated within the plant, primarily through the transpiration stream. nih.gov In addition to root uptake, plants can also absorb TCA directly from the atmosphere. nih.gov This combined uptake from both soil and air can lead to its accumulation in plant tissues, particularly in coniferous needles. nih.gov Furthermore, some plants are capable of taking up precursor compounds like trichloroethylene (B50587) and tetrachloroethylene and metabolizing them into TCA, representing an additional exposure pathway. nih.gov

Biotransformation and Biodegradation Pathways in Environmental Systems

The biodegradation of trichloroacetic acid in the environment is primarily mediated by microorganisms. A key mechanism involves enzymatic dehalogenation by bacteria that produce dehalogenase enzymes. These enzymes catalyze the cleavage of the carbon-halogen bond, which is the initial step in the breakdown of many halogenated compounds. nih.govmdpi.com However, TCA is often unable to serve as the sole carbon and energy source for these bacteria, necessitating the presence of a second, more readily metabolizable substrate for degradation to occur. nih.gov

Research has identified several bacterial species capable of degrading TCA. For instance, a pure culture of Pseudomonas carboxydohydrogens, a carboxytroph, was isolated that could degrade TCA. nih.gov In anaerobic conditions, the bacterium Trichlorobacter thiogenes has been shown to grow via the reductive dechlorination of TCA to dichloroacetate. nih.gov This process appears to be coupled to a sulfur-sulfide redox cycle. nih.gov While conventional 2-haloalkanoic acid dehalogenases are associated with TCA degradation, the expected product, oxalate, has not always been detected. This has led to the proposal of an alternative degradation mechanism involving an initial decarboxylation reaction, which would produce carbon monoxide. nih.gov

Trichloroacetic acid is a significant intermediate metabolite in the biodegradation of several common chlorinated solvents. It is a major end metabolite of both trichloroethylene and tetrachloroethylene in humans and is also formed during the breakdown of 1,1,1-trichloroethane and 1,1,2,2-tetrachloroethane. nih.gov The degradation pathways can occur under both aerobic and anaerobic conditions, mediated by various microorganisms.

Under aerobic conditions, certain bacteria can co-metabolize these chlorinated solvents. For example, ethane-utilizing Mycobacterium species have been shown to transform 1,1,1-trichloroethane, producing TCA as a minor product. ethz.ch Similarly, TCA is a known metabolite of trichloroethylene degradation. nih.gov

In anaerobic environments, the reductive dechlorination of chlorinated solvents is a key process. nih.gov For example, 1,1,1-trichloroethane can be reductively dechlorinated to 1,1-dichloroethane. ethz.ch While the complete degradation pathways are complex and can involve multiple steps and various intermediates, the formation of TCA is a recurring feature in the biotransformation of these widely distributed environmental contaminants. nih.govnih.gov

Identification of Biodegradation Intermediates and Final Products

The microbial degradation of this compound (TCA) primarily proceeds through dehalogenation reactions, leading to the formation of less chlorinated and more biodegradable substances. Under anaerobic conditions, reductive dehalogenation is a key pathway. Studies have identified dichloroacetic acid (DCA) as a significant intermediate product. For instance, the bacterium Trichlorobacter thiogenes has been shown to grow by reductively dechlorinating TCA to DCA. nih.govscilit.com

Further microbial action can lead to the complete dechlorination of TCA. In some cases, the final product of this degradation pathway is acetic acid. nih.gov The release of chloride ions is often used as an indicator of TCA biodegradation, with the amount of chloride released being directly proportional to the extent of TCA degradation.

An alternative microbial degradation mechanism involves an initial decarboxylation step. This pathway is proposed to yield carbon dioxide and potentially carbon monoxide. It has been noted that organisms such as Pseudomonas carboxydohydrogens, a carboxytroph, have been isolated from cultures capable of degrading TCA, suggesting a role for such a mechanism in its natural attenuation. nih.gov

Table 1: Biodegradation Intermediates and Final Products of this compound

| Pathway | Intermediates | Final Products | Key Organisms/Processes |

|---|---|---|---|

| Reductive Dehalogenation | Dichloroacetic acid (DCA), Monochloroacetic acid (MCAA) | Acetic acid, Chloride ions | Anaerobic bacteria (e.g., Trichlorobacter thiogenes) |

| Decarboxylation | Not fully elucidated | Carbon dioxide, Carbon monoxide (proposed) | Co-metabolism with carboxytrophs (e.g., Pseudomonas carboxydohydrogens) |

Abiotic Degradation Processes and Kinetics

Abiotic degradation processes, including photolysis, photocatalysis, and hydrolysis, are significant pathways for the transformation of this compound in the environment. The rates and products of these reactions are highly dependent on environmental conditions and the presence of catalysts.

Photolytic and Photocatalytic Degradation Pathways (e.g., TiO₂, F-doped TiO₂)

The photocatalytic degradation of TCA has been extensively studied, particularly using titanium dioxide (TiO₂) as a photocatalyst. Two primary mechanistic pathways have been proposed: an oxic pathway and an anoxic pathway. acs.orgelsevierpure.com The anoxic pathway, which can become dominant on platinized TiO₂ surfaces, may involve the formation of reactive intermediates such as dichlorocarbene. acs.orgelsevierpure.com

The use of fluorine-doped TiO₂ (F-doped TiO₂) has been shown to enhance the photocatalytic reduction of TCA. tandfonline.comtandfonline.comresearchgate.net In the presence of methanol (B129727), the degradation of TCA using F-doped TiO₂ leads to the formation of non-chlorinated intermediates, primarily formic acid and acetic acid. tandfonline.comresearchgate.net The final products of complete mineralization are carbon dioxide and chloride ions. nih.gov

Table 2: Photolytic and Photocatalytic Degradation of this compound

| Process | Catalyst | Key Intermediates | Final Products |

|---|---|---|---|

| Photocatalysis (Anoxic) | Pt-TiO₂ | Dichlorocarbene | Carbon dioxide, Chloride ions |

| Photocatalysis (with Methanol) | F-doped TiO₂ | Formic acid, Acetic acid | Carbon dioxide, Chloride ions |

Effects of Catalysts and Environmental Factors on Abiotic Transformation Rates

The rate of abiotic transformation of TCA is significantly influenced by various catalysts and environmental factors. The presence of a photocatalyst like TiO₂ or F-doped TiO₂ is crucial for photolytic degradation. tandfonline.comtandfonline.comresearchgate.net The addition of electron donors, such as methanol, has been shown to markedly enhance the rate of photocatalytic degradation. elsevierpure.comtandfonline.comresearchgate.net

Solution pH is another critical factor. For instance, in sonophotocatalytic degradation using TiO₂, a weakly acidic environment (pH 5.82) resulted in a higher dechlorination rate compared to an alkaline environment (pH 11). researchgate.net However, for catalytic reductive dechlorination with palladium nanoparticles, increasing the pH from 3 to 11 substantially increased the catalyst-specific activity. nih.gov

Dissolved oxygen can also play a dual role. In some photocatalytic systems, the presence of oxygen enhances the degradation rate on bare TiO₂, while it can be inhibitory on platinized TiO₂. acs.orgelsevierpure.com For degradation by metallic iron, low concentrations of dissolved oxygen enhanced the removal of TCA, whereas higher concentrations were inhibitory. fao.orgresearchgate.net Common anions found in natural waters, such as bicarbonate, sulfate (B86663), and chloride, have been observed to have no significant impact on the photocatalytic degradation efficiency of TCA. tandfonline.comresearchgate.net

Table 3: Influence of Environmental Factors on Abiotic Degradation of this compound

| Factor | Effect on Degradation Rate | Conditions/System |

|---|---|---|

| pH | Weakly acidic conditions favored degradation | Sonophotocatalysis with TiO₂ |

| pH | Increased activity with increasing pH (3 to 11) | Reductive dechlorination with Pd nanoparticles |

| Dissolved Oxygen | Enhances degradation on bare TiO₂, inhibits on Pt-TiO₂ | Photocatalysis |

| Dissolved Oxygen | Low concentrations enhance, high concentrations inhibit | Degradation by metallic iron |

| Methanol | Significantly enhances degradation | Photocatalysis with F-doped TiO₂ |

| Common Anions (HCO₃⁻, SO₄²⁻, Cl⁻) | No considerable impact | Photocatalysis with F-doped TiO₂ |

Hydrolytic Stability and Persistence in Aqueous Environments

This compound exhibits considerable stability in aqueous environments, with hydrolysis proceeding at a slow rate under typical environmental conditions. The primary hydrolytic degradation pathway for TCA is decarboxylation, leading to the formation of chloroform (B151607) and carbon dioxide.

The rate of this reaction is temperature-dependent. Extrapolated data from studies on the thermal degradation of haloacetic acids in water suggest a very long half-life for TCA at ambient temperatures. For example, the half-life for the decarboxylation of TCA at 15°C has been estimated to be 46 years, indicating a high degree of persistence. academicjournals.org In contrast, another study reported an abiotic aqueous decarboxylation half-life of 22 days, though the conditions for this measurement were not specified. nih.gov This discrepancy highlights the influence of specific environmental conditions on the degradation rate. The decarboxylation of TCA is known to be significantly faster in polar aprotic solvents compared to protic solvents like water. rsc.org

Table 4: Hydrolytic Stability of this compound

| Degradation Process | Half-life | Conditions |

|---|---|---|

| Thermal Decarboxylation | 46 years (extrapolated) | 15°C in water |

| Aqueous Decarboxylation | 22 days | Aqueous solution (conditions not specified) |

Environmental Fate Modeling and Mass Balance Studies

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals like TCA in the environment. researchgate.net These models integrate data on a chemical's physical-chemical properties, degradation rates, and environmental characteristics to estimate its concentration in various compartments such as water, soil, and air.

A dynamic mathematical model applied to a lake in Switzerland indicated that TCA is not significantly degraded in that environment, with a calculated half-life of over 230 days. oup.com This finding underscores the persistence of TCA in surface waters.

Mass balance studies provide insights into the major sources and sinks of TCA in a given region. A detailed mass balance for a small lake catchment in Switzerland revealed that rainwater is the predominant source of TCA, accounting for over 90% of the input. oup.com However, these studies also indicated that a substantial portion (60-80%) of the TCA deposited by rain is eliminated, with the soil being the most probable sink. oup.com In addition to atmospheric deposition, effluents from wastewater treatment plants can be a significant source of TCA to surface waters, contributing as much as 27% of the total input in Switzerland. acs.org

Table 5: Findings from Environmental Fate Modeling and Mass Balance Studies of this compound

| Study Type | Key Finding | Location/System |

|---|---|---|

| Dynamic Mathematical Modeling | Estimated half-life of >230 days | Lake in Switzerland |

| Mass Balance Study | Rain is the major source (>90% of input) | Catchment area of a small lake in Switzerland |

| Mass Balance Study | 60-80% of TCA from rain is eliminated, likely in soil | Switzerland |

| Mass Flux Calculation | Wastewater effluents contributed 27% of the total input to surface waters | Switzerland |

Theoretical and Computational Chemistry of 2,2,2 Trichloroacetic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic landscape of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) are employed to predict geometric parameters and electronic properties with high accuracy. nih.govconicet.gov.ar

While a dedicated, comprehensive computational study on the geometry of 2,2,2-trichloroacetic acid is not extensively detailed in the surveyed literature, its properties can be reliably predicted based on standard computational methods and data from related structures. nih.govconicet.gov.ar The geometry is characterized by a tetrahedral carbon atom of the trichloromethyl group and a planar carboxyl group. The strong electron-withdrawing nature of the three chlorine atoms significantly influences the bond lengths and angles, as well as the electronic charge distribution across the molecule.

Computational methods are also used to determine key electronic properties that govern the molecule's reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution. For TCA, the MEP would show a region of high negative potential around the carbonyl and hydroxyl oxygens, indicating their role as hydrogen bond acceptors, and a positive potential around the acidic hydrogen, highlighting its propensity to be donated. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity, with the HOMO-LUMO gap indicating the molecule's kinetic stability.

Interactive Data Table: Computed Molecular Properties of this compound

| Property | Value | Method/Source |

| Geometric Parameters | ||

| C=O Bond Length | ~1.20 Å | DFT Prediction conicet.gov.ar |

| C-C Bond Length | ~1.56 Å | DFT Prediction |

| C-Cl Bond Length | ~1.77 Å | DFT Prediction |

| O-H Bond Length | ~0.97 Å | DFT Prediction |

| O-C=O Bond Angle | ~125° | DFT Prediction |

| Cl-C-Cl Bond Angle | ~109.5° | DFT Prediction |

| Electronic Properties | ||

| Dipole Moment | ~2.2 D | Computational |

| HOMO Energy | Value dependent on calculation level | DFT |

| LUMO Energy | Value dependent on calculation level | DFT |

| HOMO-LUMO Gap | Value dependent on calculation level | DFT |

| pKa | ~0.65 | Experimental researchgate.net |

Note: The geometric parameters are typical values derived from DFT calculations on similar molecules and are presented for illustrative purposes. Exact values depend on the level of theory and basis set used. conicet.gov.ar

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies.

Decarboxylation

The decarboxylation of this compound is a well-studied reaction whose kinetics are highly dependent on the solvent. researchgate.netrsc.org Ab initio molecular dynamics (AIMD) simulations and static electronic structure calculations using polarizable continuum models (PCM) have been instrumental in understanding this solvent effect. researchgate.netrsc.org

The reaction proceeds via the unimolecular decomposition of the trichloroacetate (B1195264) anion (CCl₃COO⁻) into the trichloromethyl anion (CCl₃⁻) and carbon dioxide (CO₂). Computational studies have focused on the free energy of activation (ΔG‡) in different solvents, particularly the polar aprotic solvent dimethyl sulfoxide (B87167) (DMSO) and the polar protic solvent water. researchgate.netrsc.org

In DMSO: Simulations show that DMSO facilitates the reaction by differentially solvating the reactant and the transition state, without participating chemically in the reaction. The calculated activation free energy is in good agreement with experimental data, which shows the reaction is fast even at room temperature. researchgate.netrsc.org

Interactive Data Table: Calculated Activation Free Energies for Trichloroacetate Decarboxylation

| Solvent | Calculated ΔG‡ (kcal/mol) | Computational Method |

| DMSO | 24.3 | AIMD |

| Water | 29.3 | AIMD |

Source: Data derived from findings in da Silva, G. C. Q., et al., Physical Chemistry Chemical Physics, 2018. rsc.org

Halogenation

Simulations of Intermolecular Interactions

Simulations of intermolecular interactions are crucial for understanding how this compound behaves in complex environments, such as in different solvents or in the presence of biomolecules like proteins.

Solvent Effects

As detailed in the study of its decarboxylation, the interaction of TCA with solvent molecules is critical to its reactivity. Ab initio molecular dynamics simulations provide a dynamic picture of these interactions. researchgate.netrsc.org

In polar aprotic solvents like DMSO, the primary interactions are electrostatic and van der Waals forces. The solvent effectively solvates the trichloroacetate anion and the transition state, but does not form strong, directive bonds or participate chemically, which leads to a lower activation barrier for reactions like decarboxylation. researchgate.netrsc.org

In polar protic solvents like water, strong hydrogen bonding occurs between the carboxylate group of the trichloroacetate anion and water molecules. These strong interactions stabilize the reactant state significantly. Furthermore, simulations show that water can act as a proton donor to the forming trichloromethyl anion, indicating direct chemical participation that influences the reaction pathway. researchgate.netrsc.org

Protein-Acid Binding

This compound is widely used as an effective agent for precipitating proteins from solution. nih.gov While extensive experimental work using techniques like NMR spectroscopy has been conducted to understand this phenomenon, specific computational simulations such as molecular docking or extensive molecular dynamics studies detailing the binding of TCA to proteins are not prominently featured in the reviewed literature.

Experimental evidence suggests that the mechanism does not involve a simple binding event to the native protein structure. Instead, TCA induces a conformational change in proteins, leading to a partially structured or "molten globule-like" intermediate state. nih.gov This intermediate exposes hydrophobic regions of the protein that are normally buried, leading to aggregation and precipitation. Both the acidic nature of TCA and the presence of the trichloroacetate moiety are crucial for this process. nih.gov

Future computational studies, particularly molecular dynamics simulations, could provide significant insights into this process. Such simulations could model the unfolding of a protein in the presence of a high concentration of TCA ions, detailing the specific interactions (electrostatic, hydrogen bonding, and hydrophobic) that drive the transition from the native state to the aggregation-prone intermediate. These simulations would be essential for understanding which protein residues are most critical for the interaction and how the solvent environment modulates this complex process. nih.govnih.govresearchgate.net

Advanced Research Applications in Chemical and Biological Sciences

Application as a Chemical Fuel in Out-of-Equilibrium Dissipative Systems

2,2,2-trichloroacetic acid (TCA) has emerged as a significant chemical fuel for driving out-of-equilibrium dissipative systems, which are systems that maintain a non-equilibrium state through the continuous consumption of energy and dissipation of waste. acs.org The utility of TCA in this context stems from its ability to reversibly alter the acidity of a system, releasing volatile byproducts upon its decomposition. acs.orgacs.org This process is central to creating transient, ordered states and functions in synthetic systems, mimicking biological processes that operate far from equilibrium. acs.org

The core of TCA's function as a chemical fuel lies in the decarboxylation of the trichloroacetate (B1195264) anion, which yields carbon dioxide and volatile chloroform (B151607) as the sole waste products. acs.org This clean decomposition is a major advantage over other chemical fuels that produce non-volatile waste, which can accumulate and inhibit the system's operation over multiple cycles. acs.org

Researchers have successfully utilized TCA to power various fuel-pulsed dissipative systems. For instance, it has been used to control the operation of molecular switches and motors. In one example, a rotaxane shuttle was switched between two distinct positions by protonating an amine function with the addition of TCA. The subsequent decarboxylation of the trichloroacetate allowed the shuttle to return to its original state, demonstrating the potential of TCA to fuel molecular machinery. acs.org Furthermore, the rate of trichloroacetate decarboxylation can be precisely controlled by modifying the nature of the catalytic base or changing the solvent, allowing for fine temporal control over the dissipative system's function. acs.org This tunability makes TCA a highly attractive and convenient fuel for the development of complex, temporally programmed chemical systems. acs.org

The underlying reaction, the self-decarboxylation of trichloroacetic acid, can be catalyzed by the trichloroacetate ion itself in solutions like acetonitrile (B52724). rsc.orgresearchgate.net This involves a redox reaction between the acid and its conjugate base, producing trichloromethyl radicals. rsc.orgresearchgate.net This understanding of the reaction mechanism is crucial for designing and controlling TCA-fueled dissipative systems.

Research Applications in Microscopy (Fixative and Decalcifier)

In the field of microscopy, this compound serves as a valuable reagent for tissue preparation, specifically as both a fixative and a decalcifying agent. quora.com Its application is critical for the histological examination of calcified tissues, such as bone and teeth, where the removal of mineral components is necessary for sectioning and subsequent staining. morphisto.denih.gov

Beyond decalcification, TCA is also employed as a fixative. quora.com Fixation is the process of preserving biological tissues from decay, thereby preventing autolysis and putrefaction. TCA-based fixatives precipitate proteins through acid-induced coagulation, which rapidly solidifies cellular components and preserves tissue architecture. nih.gov This method can be particularly advantageous for certain applications, such as whole-mount immunohistochemistry in developing embryos like zebrafish and chicks. nih.govbio-protocol.orgnih.gov Research has shown that TCA fixation can result in different antibody access to proteins compared to more common fixatives like paraformaldehyde (PFA). bio-protocol.org This can be beneficial for revealing protein localization domains that might be otherwise inaccessible, highlighting the importance of choosing the appropriate fixation method depending on the specific target epitope and model system. nih.gov For example, TCA fixation of zebrafish larvae produces a stiffer specimen, which facilitates microdissection of the central nervous system for detailed imaging. bio-protocol.org

Table 1: Comparison of Decalcifying Agents

| Agent | Speed | Staining Quality | Soft-Tissue Integrity | Overall Histological Appearance |

|---|---|---|---|---|

| 5% Trichloroacetic Acid | Moderate nih.gov | Good nih.govnih.gov | Excellent nih.govnih.gov | Good nih.gov |

| Perenyi's Fluid | Fast nih.gov | Poor nih.govnih.gov | Poor nih.gov | Worst nih.gov |

| 14% EDTA | Slowest nih.gov | Best nih.govnih.gov | Excellent nih.govnih.gov | Excellent nih.govnih.gov |

| 8% Formic Acid | Moderate nih.gov | Good nih.gov | Good nih.govnih.gov | Good nih.gov |

| 5% Nitric Acid | Fastest nih.gov | Worst nih.gov | Poor nih.gov | Poor nih.gov |

Methodological Development in Protein Sequencing and Amino Acid Analysis

This compound is a cornerstone reagent in biochemical laboratories, primarily utilized for the precipitation of macromolecules such as proteins, DNA, and RNA. quora.comlaballey.comwikipedia.org Protein precipitation is a fundamental and often critical step in sample preparation for a wide range of analytical techniques, including protein sequencing and amino acid analysis. adventchembio.comsigmaaldrich.com The effectiveness of TCA as a precipitant lies in its ability to denature proteins by disrupting the forces that maintain their structure, such as hydrogen bonding and hydrophobic interactions. adventchembio.comquora.com

The mechanism of TCA-induced precipitation involves the dehydration of the protein's hydration shell and the disruption of electrostatic interactions by the anionic trichloroacetate, which leads to the exposure of the protein's hydrophobic core and subsequent aggregation. quora.com This process effectively concentrates proteins from dilute solutions and removes interfering substances like detergents and salts, ensuring cleaner samples for downstream analysis such as HPLC, electrophoresis, and spectroscopy. adventchembio.com The combination of TCA with acetone (B3395972) is a particularly effective method for precipitating proteins for 2-D electrophoresis, often yielding better results than either solvent alone. sigmaaldrich.com

In the context of amino acid analysis, TCA precipitation is crucial for separating proteins and larger peptides from free amino acids and smaller peptides. jove.comconicet.gov.ar For instance, a common protocol for the extraction of non-protein amino acids from biological samples involves protein precipitation with TCA, followed by analysis of the supernatant using techniques like liquid chromatography-tandem mass spectrometry. jove.com This method has been shown to yield high recovery rates for amino acids. jove.com Similarly, in food science, TCA is used to create sub-fractions of water-soluble extracts from cheese to study proteolysis by analyzing the peptide and amino acid profiles using reverse-phase HPLC. conicet.gov.arresearchgate.net

Furthermore, TCA is employed to stop enzymatic reactions at precise time points by denaturing the enzyme, which is essential for accurate measurements in enzymatic assays. adventchembio.com A method has also been developed to determine the degree of protein hydrolysis by precipitating the remaining intact protein with TCA and then measuring the amount of free amino nitrogen in the resulting solution. google.com

Versatile Reagent and Catalyst in Complex Organic Synthesis

The strong acidic nature of this compound, a consequence of the powerful electron-withdrawing effect of the three chlorine atoms, makes it a highly effective catalyst and reagent in a variety of organic synthesis applications. adventchembio.com Its acidity surpasses that of many common organic acids, enabling it to facilitate reactions that require a strong proton source. adventchembio.com

As a catalyst, TCA is particularly effective in acid-catalyzed reactions such as esterification and hydrolysis. adventchembio.com In esterification, it protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and promotes reaction with an alcohol. adventchembio.com It can also catalyze the hydrolysis of esters and amides under milder conditions. adventchembio.com

A significant application of TCA in multi-step organic synthesis is the selective deprotection of acid-labile protecting groups. adventchembio.com Groups like tert-butyl (t-Bu) esters and ethers, which are used to mask reactive functional groups, can be selectively cleaved by TCA without affecting other parts of the molecule. adventchembio.com This selectivity is crucial for the successful synthesis of complex organic molecules. In the realm of nucleic acid chemistry, TCA is specifically used during solid-phase oligonucleotide synthesis to remove the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing DNA or RNA strand, allowing for the addition of the next nucleotide. wikipedia.org

In addition to its catalytic and deprotection roles, TCA and its esters serve as important starting materials for various organic syntheses. nih.gov The high polarity of TCA also allows it to act as a solubilizing agent for both organic and inorganic compounds, which can improve yields in biphasic reaction systems by facilitating phase transfer. adventchembio.com

Q & A

Q. What are the key physicochemical properties of 2,2,2-trichloroacetic acid (TCA) relevant to laboratory handling?

TCA is a strong acid with the molecular formula C₂HCl₃O₂ , molecular weight 163.38 g/mol , and CAS number 76-03-9 . It is highly soluble in water and polar organic solvents. Key properties include:

- Melting point : ~57–58°C

- Boiling point : ~196–198°C (decomposes)

- pKa : ~0.7 (extremely acidic)

- Hazards : Corrosive (skin/eye damage), incompatible with strong bases and oxidizing agents .

Methodological Note : Always store TCA in airtight containers at room temperature, away from moisture. Use corrosion-resistant equipment (e.g., glass) and wear PPE (gloves, goggles) during handling .

Q. How is TCA synthesized, and what purity standards are critical for research applications?

TCA is typically synthesized via chlorination of acetic acid or chloroacetic acid. For laboratory use, purity ≥99% (ACS grade) is recommended to avoid interference in sensitive assays. Impurities like residual chlorine or acetic acid derivatives can skew experimental results, particularly in proteomics or analytical chemistry .

Methodological Note : Verify purity via titration or NMR. Repurify via recrystallization if necessary, using anhydrous ethanol as a solvent .

Advanced Research Questions

Q. What mechanisms underlie TCA-induced protein precipitation, and how can protocols be optimized for proteomic studies?

TCA precipitates proteins by disrupting hydrogen bonds and hydrophobic interactions, forcing proteins into a partially structured "molten globule" state that aggregates . Key parameters for optimization:

- Concentration : 10–20% (w/v) TCA maximizes precipitation efficiency.

- Temperature : Pre-chill TCA to 4°C to enhance denaturation.

- Incubation : 30–60 minutes on ice ensures complete aggregation .

Data Contradiction : Lower TCA concentrations (5%) may stabilize intermediate states, complicating pelleting. Centrifugation at 15,000×g for 15 minutes resolves this .

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| TCA Concentration | 10–20% | Maximizes aggregation |

| Temperature | 4°C | Enhances denaturation |

| Centrifugation Speed | 15,000×g | Ensures pellet formation |

Q. How do researchers reconcile discrepancies in TCA’s toxicological data across studies?

TCA’s acute toxicity in humans is poorly documented, but animal studies indicate hepatotoxicity and carcinogenicity (e.g., hepatocellular adenomas in mice at 5 g/L in drinking water) . Discrepancies arise due to:

- Species-specific metabolism : Humans exhibit slower TCA clearance due to plasma protein binding.

- Exposure route : Oral administration in rodents vs. dermal/occupational exposure in humans.

- Metabolite interference : TCA derivatives (e.g., dichloroacetate) confound toxicity profiles .

Methodological Note : Use in vitro models (e.g., HepG2 cells) to assess human-specific toxicity. Pair with LC-MS to differentiate TCA from metabolites .

Q. What strategies mitigate TCA’s environmental impact in laboratory waste?

TCA is persistent in aquatic systems (half-life >200 days) and bioaccumulative. Neutralization protocols include:

- Step 1 : Dilute waste with excess water (1:10 ratio).

- Step 2 : Adjust pH to 6–8 using sodium bicarbonate.

- Step 3 : Adsorb residual TCA onto activated carbon before disposal .

Data Contradiction : Alkaline hydrolysis generates chloroform, a regulated carcinogen. Use fume hoods and monitor byproducts via GC-MS .

Q. How does TCA interact with biomolecules beyond precipitation (e.g., nucleic acids or lipids)?

TCA denatures DNA/RNA by protonating phosphate groups, but its use in nucleic acid protocols is limited due to fragmentation risks. For lipid studies, TCA disrupts membrane integrity by solubilizing phospholipids. Methodological Note : For lipid extraction, pair TCA with chloroform-methanol (2:1 v/v) to isolate fatty acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。